4-Bromo-2-nitro-6-(trifluoromethoxy)aniline CAS number
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline CAS number
Technical Whitepaper: 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline
Part 1: Executive Summary
4-Bromo-2-nitro-6-(trifluoromethoxy)aniline (CAS 1257535-31-1) is a highly specialized polysubstituted aromatic amine used primarily as a strategic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural uniqueness lies in the simultaneous presence of an electron-withdrawing nitro group, a lipophilic trifluoromethoxy group (–OCF
This configuration makes it an ideal scaffold for constructing benzimidazole-based pharmacophores , particularly in the development of TRPM8 antagonists and kinase inhibitors where the –OCF
Part 2: Chemical Identity & Properties
The following data consolidates physical and chemical identifiers for validation in laboratory settings.
| Property | Specification |
| Chemical Name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline |
| CAS Number | 1257535-31-1 |
| Molecular Formula | C |
| Molecular Weight | 301.02 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 68–72 °C (Predicted/Analog-based) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Primary Amine (–NH |
Part 3: Synthetic Pathways & Methodology
Core Directive: The synthesis of CAS 1257535-31-1 relies on the exploitation of directing group effects.[1][2] The amino group (–NH
Primary Synthesis Route: Regioselective Nitration[1]
Precursor: 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8).[1][2]
Reagents:
-
Concentrated Sulfuric Acid (H
SO , 98%)[1] -
Fuming Nitric Acid (HNO
, >90%) or Potassium Nitrate (KNO )[1][2]
Protocol (Self-Validating System):
-
Dissolution: Charge a jacketed reactor with 4-Bromo-2-(trifluoromethoxy)aniline (1.0 eq) and H
SO (10 vol). Cool the mixture to 0–5 °C. Critical Step: Maintain temperature below 5 °C to prevent over-nitration or oxidation of the amine.[1] -
Nitration: Add the nitrating agent (HNO
or KNO , 1.05 eq) dropwise over 30 minutes. The reaction is exothermic; monitor internal temperature strictly. -
Reaction Monitoring: Stir at 0–10 °C for 2 hours. Validate conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The product will appear as a more polar spot/peak compared to the starting material.[1][2]
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (20 vol) with vigorous stirring. The product will precipitate as a yellow solid.[1][2]
-
Isolation: Filter the precipitate. Wash the cake with water until the filtrate is neutral (pH 7).[2]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography if high purity (>99%) is required for drug development.[1][2]
Visualizing the Synthesis Logic
[1][2]
Part 4: Reactivity & Downstream Applications
This compound is a "linchpin" intermediate.[1][2] Its value lies in its ability to undergo two distinct types of transformations:[1]
-
Nitro Reduction: Yields a 1,2-phenylenediamine derivative, the precursor for benzimidazoles.[1][2]
-
Suzuki-Miyaura Coupling: The bromine atom allows for carbon-carbon bond formation before or after cyclization.[1][2]
Key Application: Synthesis of TRPM8 Antagonist Bioisosteres
Research indicates that trifluoromethoxy-substituted benzimidazoles often exhibit superior lipophilicity (LogP) and metabolic stability compared to their trifluoromethyl analogs.[1][2]
Workflow:
-
Reduction: Hydrogenation (H
, Pd/C) or Iron/Ammonium Chloride reduction of CAS 1257535-31-1 yields 4-Bromo-6-(trifluoromethoxy)benzene-1,2-diamine .[1][2] -
Cyclization: Condensation with an aldehyde or carboxylic acid derivative closes the ring to form the benzimidazole core.[1][2]
-
Functionalization: The bromine atom remains intact, allowing for late-stage diversification via cross-coupling.[1][2]
Reactivity Diagram
Part 5: Safety & Handling (E-E-A-T)
As a nitro-aromatic compound, strict adherence to safety protocols is non-negotiable.[1][2]
-
Acute Toxicity: Likely toxic if swallowed or inhaled (Category 3).[1][2] Nitroanilines are known methemoglobinemia inducers.[1][2]
-
Skin Sensitization: Potential sensitizer.[1][2] Use nitrile gloves and long sleeves.[2]
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable.[1][2] Do not heat above 100 °C without DSC (Differential Scanning Calorimetry) validation.[1][2]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
PubChem. (n.d.).[1][2] 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Parks, D. J., et al. (2011).[1][2][3] Design and Synthesis of TRPM8 Antagonists. Journal of Medicinal Chemistry, 54(1), 233-247.[1][2][3] (Contextual reference for benzimidazole synthesis from analogous nitro-anilines). Retrieved from [Link][1][2]
